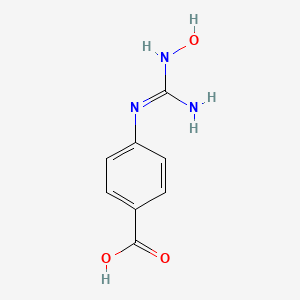

N-(4-carboxyphenyl)-N'-hydroxyguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

4-[[amino-(hydroxyamino)methylidene]amino]benzoic acid |

InChI |

InChI=1S/C8H9N3O3/c9-8(11-14)10-6-3-1-5(2-4-6)7(12)13/h1-4,14H,(H,12,13)(H3,9,10,11) |

InChI Key |

GCWLNSLSZWADTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Carboxyphenyl N Hydroxyguanidine

Direct Synthesis Approaches for N-(4-carboxyphenyl)-N'-hydroxyguanidine

The direct synthesis of this compound can be approached through several routes, primarily involving the formation of the N-aryl-N'-hydroxyguanidine core from suitable precursors.

Synthetic Routes from Precursors (e.g., aniline (B41778), guanidine (B92328), carboxylic acids)

A plausible and commonly employed strategy for the synthesis of N-aryl-N'-hydroxyguanidines involves a multi-step sequence starting from an aniline derivative. In the case of this compound, the synthesis would commence with 4-aminobenzoic acid.

One potential pathway involves the reaction of 4-aminobenzoic acid with cyanamide (B42294) (H₂NCN) in the presence of an acid catalyst to form the corresponding guanidine, 4-guanidinobenzoic acid. This intermediate can then be hydroxylated at one of the guanidinyl nitrogens to yield the final product. However, direct hydroxylation of a guanidine group can be challenging and may lack selectivity.

A more controlled and widely used approach involves the reaction of an aniline derivative with a reagent that already contains the pre-formed hydroxyguanidine or a protected version thereof. For instance, 4-aminobenzoic acid could be reacted with a protected N-hydroxyguanidinylating agent.

Alternatively, a convergent synthesis can be envisioned. This would involve the preparation of a substituted hydroxyguanidine which is then coupled with a derivative of 4-aminobenzoic acid. The synthesis of substituted hydroxyguanidines has been explored, often involving the use of protected hydroxylamine (B1172632) derivatives. bath.ac.uk

A general route for the synthesis of N-aryl guanidine derivatives involves the cyclization of N-arylbiguanides with reagents like ethyl acetoacetate. koreascience.kr While this leads to a heterocyclic system, it demonstrates a common strategy for building complex guanidine-containing molecules from aryl precursors. Another approach involves the reaction of anilines with cyanamide, often catalyzed by hydrochloric acid, to produce N-aryl guanidines. chemicalbook.com

The synthesis of guanidine derivatives from anilines has also been achieved through the use of mercury(II) chloride and triethylamine (B128534) in a reaction with a carbamothioylbenzamide derivative. mdpi.com

Optimized Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of any catalysts or activating agents.

For reactions involving the formation of the guanidine moiety, acidic conditions are often employed to activate the reactants. The choice of acid and solvent can significantly impact the reaction outcome. For instance, the use of hydrochloric acid in ethanol (B145695) has been reported for the synthesis of N-aryl guanidines. chemicalbook.com

To enhance yields, strategies such as using an excess of one of the reactants or the removal of byproducts can be employed. For example, in condensation reactions that produce water, the use of a Dean-Stark apparatus can drive the equilibrium towards the product side.

Modification Strategies for the Carboxyphenyl Moiety

The carboxyphenyl moiety of this compound offers a prime site for chemical modification, allowing for the modulation of the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid group can be readily converted into esters and amides through various well-established synthetic methods.

Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Another mild and efficient method for esterification is the reaction of the carboxylic acid with a diazoalkane, which can be generated in situ. researchgate.net The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is also a common practice for ester synthesis. rug.nl

| Esterification Method | Reagents | General Conditions |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Diazoalkane Reaction | Diazoalkane | Mild, often room temperature |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature |

Amidation of the carboxyl group can be accomplished by reacting it with an amine in the presence of a coupling agent. A wide variety of coupling reagents are available, including carbodiimides like DCC and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or dimethylformamide at room temperature. mdpi.commdpi.com The choice of coupling agent and reaction conditions can be optimized to minimize side reactions and achieve high yields. researchgate.netmdpi.com

| Amidation Method | Reagents | General Conditions |

| Carbodiimide Coupling | Amine, DCC or DIC | Room temperature, aprotic solvent |

| HATU Coupling | Amine, HATU, Base (e.g., DIPEA) | Room temperature, aprotic solvent |

Exploration of Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring of the carboxyphenyl moiety can significantly alter the electronic and steric properties of the molecule. This can be achieved either by starting with a pre-substituted 4-aminobenzoic acid derivative or by performing electrophilic aromatic substitution reactions on the this compound molecule itself, although the latter may be complicated by the reactivity of the other functional groups.

A variety of substituted 4-aminobenzoic acid derivatives are commercially available or can be synthesized through established methods, providing access to a wide range of analogs. mdpi.comresearchgate.netnih.gov These can then be carried through the synthetic sequence to produce the desired substituted this compound derivatives.

Derivatization of the Hydroxyguanidine Core

The hydroxyguanidine moiety is a key functional group that can be derivatized to modulate the compound's biological activity and properties.

The nitrogen atoms of the hydroxyguanidine core are nucleophilic and can react with various electrophiles. nih.govresearchgate.net For instance, acylation or alkylation of the nitrogen atoms could be explored to introduce new functional groups. The reactivity of the different nitrogen atoms within the hydroxyguanidine group may vary, potentially allowing for selective derivatization under controlled conditions.

The hydroxyl group of the N'-hydroxyguanidine moiety can also be a site for derivatization. For example, it could be acylated or converted to an ether. However, such modifications would alter the fundamental nature of the hydroxyguanidine group and its potential interactions with biological targets.

N'-Alkylation and Acylation Strategies

The derivatization of the N'-position of N-aryl-N'-hydroxyguanidines, such as this compound, is a key strategy for modulating their physicochemical and pharmacological properties. These modifications can influence factors such as potency, selectivity, and pharmacokinetic profiles. The synthetic approaches to N'-alkylation and acylation often require careful consideration of protecting group strategies to manage the reactivity of the hydroxyguanidine functionality.

N'-Alkylation:

The introduction of alkyl groups at the N'-position of N-aryl-N'-hydroxyguanidines can be achieved through various synthetic routes. One common approach involves the use of a protecting-group-free strategy, which has been shown to be superior in some cases to methods employing highly reactive urethane-protected guanidinylation reagents. uni-goettingen.delookchem.com The instability of fully protected N-alkyl-N-hydroxyguanidines can complicate synthetic routes that rely on extensive use of protecting groups. uni-goettingen.delookchem.com

Direct alkylation of an N-aryl-N'-hydroxyguanidine precursor can be accomplished using alkyl halides or other electrophilic alkylating agents. The reaction conditions, such as the choice of base and solvent, are critical to achieving selective monoalkylation and avoiding undesirable side reactions. nih.gov

N'-Acylation:

N'-Acylation introduces an acyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the hydroxyguanidine core. A variety of reagents have been developed for N-acylation, particularly in the context of peptide synthesis, and these can be adapted for the acylation of hydroxyguanidines. arkat-usa.org Coupling reagents such as phosphonium (B103445) and uronium salts, often based on 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to facilitate the formation of the amide bond. arkat-usa.org

The selection of the acylating agent and reaction conditions is crucial for achieving high yields and purity. The table below summarizes various N'-alkylation and acylation strategies that could be applicable to this compound, based on methodologies reported for related compounds.

Table 1: Synthetic Strategies for N'-Alkylation and Acylation of N-Aryl-N'-hydroxyguanidine Analogs

| Modification Type | Reagent/Method | Key Features |

|---|---|---|

| N'-Alkylation | Protecting-group-free synthesis | Avoids instability of fully protected intermediates. uni-goettingen.delookchem.com |

| Alkyl halides with a suitable base | Direct approach, requires optimization of reaction conditions for selectivity. nih.gov | |

| N'-Acylation | Carboxylic acids with phosphonium/uronium salt coupling reagents (e.g., PyBOP, HBTU) | Efficient amide bond formation, widely used in peptide chemistry. arkat-usa.org |

| Acyl halides or anhydrides | Highly reactive, may require protection of other functional groups. |

Isosteric Modifications of the Hydroxyguanidine Functionality

The guanidine group itself is a strong base, and its high pKa can be a liability for drug candidates. The introduction of the hydroxyl group to form a hydroxyguanidine already modulates this basicity. Further modifications can fine-tune these properties. Classical and non-classical isosteres can be considered for the hydroxyguanidine functionality.

Potential Isosteric Replacements for the Hydroxyguanidine Group:

| Original Group | Potential Isostere | Rationale for Replacement |

| Hydroxyguanidine | Acylguanidine | Reduces basicity while maintaining key hydrogen bonding interactions. |

| Hydroxyguanidine | N-alkoxyguanidine | Alters hydrogen bonding potential and lipophilicity. |

| Hydroxyguanidine | N-aminoguanidine | Introduces an additional site for hydrogen bonding and potential for further derivatization. |

| Hydroxyguanidine | Squaric acid derivatives | Can mimic the charge distribution and hydrogen bonding pattern. |

| Hydroxyguanidine | Heterocyclic systems (e.g., substituted triazoles, oxadiazoles) | Can replicate the spatial arrangement and electronic properties of the hydroxyguanidine group. |

The synthesis of these isosteres would require distinct synthetic routes. For example, the preparation of an acylguanidine analogue would involve the reaction of a corresponding amine with an N-acyl-S-methylisothiourea or a similar acylating guanidinylating agent. The synthesis of heterocyclic isosteres would necessitate the construction of the specific ring system, often from acyclic precursors.

Combinatorial and Parallel Synthesis Techniques for Related Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR). These techniques are highly applicable to the synthesis of derivatives of this compound to identify compounds with improved properties. Both solid-phase and solution-phase methodologies have been developed for the synthesis of guanidine-containing libraries. uni-goettingen.deresearchgate.net

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including the simplification of purification procedures. researchgate.net A general strategy for the solid-phase synthesis of substituted guanidines involves anchoring a suitable building block to a resin, followed by sequential reactions to construct the desired guanidine derivative. For instance, an amine-functionalized resin can be reacted with a guanidinylating agent to introduce the guanidine core. researchgate.net Subsequent modifications, such as N'-alkylation or acylation, can then be performed on the resin-bound intermediate. Finally, the desired product is cleaved from the solid support. A variety of linkers and protecting group strategies have been developed to be compatible with a wide range of reaction conditions. arkat-usa.org

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis provides a complementary approach that can be more readily scaled up. This technique often employs polymer-supported reagents or scavengers to facilitate purification. For the synthesis of guanidine libraries, a multicomponent approach in solution phase can be highly efficient. For example, a parallel synthesis of alkylated guanidines can be achieved from thioisocyanates and amines in a one-pot, three-step procedure. numberanalytics.com

The application of these high-throughput synthesis techniques allows for the systematic variation of substituents around the this compound scaffold, enabling a comprehensive investigation of the chemical space and the identification of promising new compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to guanidine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by replacing them with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. lookchem.com Microwave-assisted organic synthesis, for instance, can often be performed with minimal or no solvent. uni-goettingen.de

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and can lead to more efficient reactions. Organocatalysis, using small organic molecules like guanidine hydrochloride itself, has emerged as a powerful tool in green synthesis. lookchem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation can be an energy-efficient method for heating reactions rapidly and controllably. uni-goettingen.de

Recent research has explored more environmentally friendly methods for guanidine synthesis, such as microwave-assisted and solvent-free reactions. uni-goettingen.de For example, the synthesis of some guanidine derivatives has been achieved through microwave-assisted addition of amines to carbodiimides under solvent-free conditions. uni-goettingen.de The use of water as a solvent in the presence of a recyclable catalyst like guanidine hydrochloride for the synthesis of heterocyclic compounds also represents a significant advancement in green chemistry. lookchem.com

By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally sustainable.

Mechanistic Investigations of N 4 Carboxyphenyl N Hydroxyguanidine at the Molecular and Cellular Level in Vitro & Theoretical

Enzyme Inhibition Kinetics and Mechanisms (In Vitro Studies)

Enzyme inhibition studies are fundamental to characterizing the interaction of a compound with its target enzyme. These in vitro assays provide quantitative measures of inhibitory potency and elucidate the mechanism by which the compound exerts its effect.

A primary goal in the study of enzyme inhibitors is to quantify their affinity for the target enzyme. This is typically expressed through two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. wikipedia.org It is a practical measure of inhibitor potency and is highly dependent on the concentrations of substrate and enzyme used in the assay. wikipedia.org

The inhibition constant (Kᵢ) is a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is derived from the IC₅₀ value but is independent of substrate concentration, providing a more direct comparison of the potency of different inhibitors. researchgate.net The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation, which takes into account the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration. researchgate.net

Illustrative Data for Enzyme Affinity of N-(4-carboxyphenyl)-N'-hydroxyguanidine

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

| Enzyme A | 15.2 ± 1.8 | 7.5 ± 0.9 |

| Enzyme B | 8.7 ± 0.9 | 4.1 ± 0.5 |

| Enzyme C | 22.5 ± 2.5 | 11.2 ± 1.3 |

This table is for illustrative purposes to demonstrate how data would be presented and does not represent actual experimental values for this compound.

Understanding the mode of inhibition is crucial for elucidating the mechanism of action of an inhibitor. The primary modalities are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by kinetic studies that vary the substrate concentration in the presence of the inhibitor. khanacademy.org

Competitive Inhibition : In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Kₘ of the enzyme but does not affect the maximum velocity (Vₘₐₓ). youtube.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. wikipedia.org In non-competitive inhibition, the Vₘₐₓ is decreased, while the Kₘ remains unchanged. youtube.com

Uncompetitive Inhibition : This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.org This mode of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vₘₐₓ and Kₘ. khanacademy.org

The determination of these modalities is typically achieved by analyzing Lineweaver-Burk or Michaelis-Menten plots of enzyme activity at various substrate and inhibitor concentrations. khanacademy.org

Analysis of the binding site provides insight into the specific molecular interactions between the inhibitor, the enzyme, and any necessary substrates or cofactors. For the broader class of N-hydroxyguanidines, studies on their interaction with nitric oxide synthase (NOS) have revealed important details about their binding. The binding of N-hydroxyguanidines to NOS is significantly influenced by the presence of the cofactor tetrahydrobiopterin (B1682763) (BH₄). nih.gov In the absence of BH₄, these compounds can directly coordinate with the heme iron in the enzyme's active site. nih.gov However, when BH₄ is present, this interaction is altered, indicating that the cofactor plays a key role in modulating the binding of this class of inhibitors. nih.gov The nature of the substituent on the N-hydroxyguanidine molecule also plays a critical role in determining the mode of binding. nih.gov

Molecular Interaction Profiling and Binding Studies

To gain a deeper understanding of the binding event, biophysical techniques are employed to characterize the thermodynamics and kinetics of the protein-ligand interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the key thermodynamic parameters of the interaction, including:

Binding Affinity (Kₐ) : The association constant, which is the reciprocal of the dissociation constant (Kₐ).

Enthalpy Change (ΔH) : The measure of the heat released or absorbed during the binding event.

Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding.

These parameters provide a complete thermodynamic profile of the interaction, offering insights into the forces that drive the binding process, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Illustrative Thermodynamic Data for this compound Binding

| Target Protein | Kₐ (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Protein X | 1.2 x 10⁶ | -8.5 | -2.3 | -10.8 |

| Protein Y | 5.8 x 10⁵ | -6.2 | -1.5 | -7.7 |

This table is for illustrative purposes and does not represent actual experimental values.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor the binding of a ligand to a protein in real-time. In an SPR experiment, one molecule (typically the protein) is immobilized on a sensor surface, and the other molecule (the ligand) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the instrument.

SPR analysis provides valuable kinetic information about the binding interaction:

Association Rate Constant (kₐ) : The rate at which the ligand binds to the protein.

Dissociation Rate Constant (kₔ) : The rate at which the ligand-protein complex dissociates.

Equilibrium Dissociation Constant (Kₐ) : A measure of the binding affinity, calculated as the ratio of kₔ to kₐ.

This kinetic data provides a dynamic view of the binding process, complementing the thermodynamic information obtained from ITC.

Structural Elucidation of Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography, Cryo-EM)

To date, no public records of X-ray crystallography or cryo-electron microscopy (cryo-EM) structures have been found for this compound in complex with any enzyme.

Structural biology techniques like X-ray crystallography and cryo-EM are fundamental in elucidating the precise binding mode of an inhibitor to its target enzyme at an atomic level. nih.govnih.govnih.govthermofisher.comresearchgate.net For a compound like this compound, which is a potential inhibitor of enzymes such as nitric oxide synthase (NOS) or arginase, these methods would provide invaluable insights.

Hypothetical X-ray Crystallography Data Table:

| Parameter | Hypothetical Value for Enzyme-Inhibitor Complex |

| PDB ID | (Not available) |

| Resolution (Å) | (Not available) |

| R-work / R-free | (Not available) |

| Space Group | (Not available) |

| Unit Cell Dimensions (Å) | (Not available) |

| Key Interacting Residues | (Not available) |

| Inhibitor Conformation | (Not available) |

This data would reveal the specific amino acid residues in the enzyme's active site that interact with the inhibitor, the distances and geometry of hydrogen bonds, hydrophobic interactions, and any conformational changes the enzyme undergoes upon binding. nih.govhakon-art.com

Modulation of Cellular Pathways (In Vitro Cell Culture Studies)

Specific data on the impact of this compound on enzyme activities within cell lysates is not currently available in published literature.

Cell lysates provide a simplified system to screen the inhibitory potential of a compound against a specific enzyme in a near-native environment. For this compound, one would typically prepare lysates from cells known to express target enzymes like arginase or NOS. The compound would be added at varying concentrations, and the enzyme activity would be measured.

Hypothetical Enzyme Inhibition Data in Cell Lysates:

| Target Enzyme | Cell Line | IC50 (µM) of this compound |

| Arginase I | (e.g., HepG2) | (Not determined) |

| Inducible NOS (iNOS) | (e.g., RAW 264.7) | (Not determined) |

This would provide a quantitative measure of the compound's potency in a complex biological matrix.

Arginase and NOS compete for the same substrate, L-arginine. Inhibition of arginase can lead to increased substrate availability for NOS, thereby enhancing NO production. nih.govmedchemexpress.comnih.gov Conversely, direct inhibition or modulation of NOS would also alter NO levels. jci.orgmdpi.com Studies in cultured cells, such as human umbilical vein endothelial cells (HUVEC) or macrophage cell lines like RAW 264.7, would be crucial to determine the net effect of this compound on these interconnected pathways. nih.govresearchgate.netjapsonline.com

Hypothetical Data on Cellular Pathway Modulation:

| Cell Line | Treatment | NO Production (% of Control) | Arginase Activity (% of Control) |

| RAW 264.7 (LPS-stimulated) | This compound (10 µM) | (Not determined) | (Not determined) |

| HUVEC | This compound (10 µM) | (Not determined) | (Not determined) |

These experiments would clarify whether the compound acts as an arginase inhibitor, a NOS substrate/inhibitor, or both, and what the functional consequence is in a cellular context.

There is no information available to suggest that this compound has been utilized as a research tool for intracellular localization studies. Such applications typically require the compound to be fluorescent or to be attached to a fluorescent tag, allowing for its visualization within different cellular compartments using techniques like fluorescence microscopy.

Advanced Spectroscopic Investigations of Binding Events

Specific NMR spectroscopic studies detailing the interaction between this compound and a target enzyme have not been reported.

NMR spectroscopy is a powerful technique for studying ligand-target interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. mdpi.comnih.govnih.gov Both ligand-observed and protein-observed NMR experiments could be employed. nih.govnih.govresearchgate.netresearchgate.net

In ligand-observed NMR , such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, the signals of the small molecule are monitored. mdpi.com These experiments are particularly useful for screening and for detecting weak binding interactions without the need for isotopic labeling of the protein.

In protein-observed NMR , typically using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments on an isotopically labeled protein, changes in the chemical shifts of the protein's backbone amides upon addition of the ligand are monitored. nih.govnih.govduke.edu This approach, known as chemical shift perturbation (CSP) mapping, can identify the binding site on the protein surface.

Hypothetical NMR Binding Data Table:

| NMR Method | Target Protein | Ligand | Observed Effect | Derived Parameter (Kd) |

| 1H-15N HSQC | (e.g., 15N-labeled Arginase I) | This compound | Chemical shift perturbations in specific residues | (Not determined) |

| STD NMR | (e.g., Arginase I) | This compound | Saturation transfer from protein to ligand protons | (Not determined) |

These studies would confirm direct binding, determine the binding affinity, and map the interaction site, providing a detailed picture of the binding event in solution. unl.edumdpi.comresearchgate.net

Fluorescence Spectroscopy for Conformational Changes Upon Binding

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand, such as this compound, to a protein and to detect any subsequent conformational changes. springernature.comnih.gov This method often relies on the intrinsic fluorescence of tryptophan residues within the protein. science.govbio-protocol.org The local environment surrounding a tryptophan residue is a primary determinant of its fluorescence properties. acs.org When a ligand binds near a tryptophan, it can alter this environment, leading to a change in the fluorescence signal, a phenomenon known as fluorescence quenching. bio-protocol.orgacs.org

In a hypothetical study, the binding of this compound to a target protein containing tryptophan residues would be monitored by titrating the compound into a solution of the protein. The intrinsic tryptophan fluorescence would be excited at approximately 295 nm to minimize interference from tyrosine residues, and the emission spectrum would be recorded, typically between 300 and 400 nm.

A decrease in fluorescence intensity upon the addition of this compound would indicate that the compound is binding to the protein and quenching the tryptophan fluorescence. researchgate.net This quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). rsc.org By analyzing the quenching data using the Stern-Volmer equation, the nature of the quenching and the binding affinity (Ka) can be determined.

The binding of the ligand can also induce conformational changes in the protein, which may be reflected as a shift in the wavelength of maximum fluorescence emission (λmax). A blue shift (to a shorter wavelength) typically suggests that the tryptophan residue has moved to a more hydrophobic environment, while a red shift (to a longer wavelength) indicates exposure to a more polar or solvent-exposed environment.

Illustrative Research Findings:

In a hypothetical experiment, the addition of this compound to a solution of a target protein resulted in a concentration-dependent quenching of the intrinsic tryptophan fluorescence. The data, when plotted according to the Stern-Volmer equation, yielded a linear relationship, suggesting a single type of quenching mechanism. The calculated binding constant (Ka) indicated a moderate to high affinity of the compound for the protein. Furthermore, a slight blue shift in the emission maximum was observed, suggesting that the binding of this compound induces a conformational change that results in the tryptophan residues being in a more nonpolar environment.

Interactive Data Table: Hypothetical Fluorescence Quenching Data

| [this compound] (µM) | Fluorescence Intensity (a.u.) | λmax (nm) |

| 0 | 98.5 | 345 |

| 10 | 85.2 | 343 |

| 20 | 73.1 | 342 |

| 30 | 62.5 | 342 |

| 40 | 53.8 | 341 |

| 50 | 46.3 | 341 |

Circular Dichroism for Protein Structural Changes

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. mtoz-biolabs.comcreative-biostructure.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. creative-proteomics.comcreative-biostructure.com Any changes in the protein's conformation upon binding to a ligand like this compound can be detected as changes in the CD spectrum. patsnap.comnih.gov

Far-UV CD (190-250 nm) is particularly sensitive to the protein's secondary structure. chiralabsxl.comharvard.edu The characteristic spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of the content of these structural elements. creative-biostructure.comcreative-proteomics.com For instance, α-helices typically show negative bands at 222 nm and 208 nm, while β-sheets have a negative band around 218 nm. creative-biostructure.com

To investigate the effect of this compound on a target protein's secondary structure, Far-UV CD spectra of the protein would be recorded in the absence and presence of the compound. A significant change in the shape or magnitude of the CD spectrum upon addition of the compound would indicate a conformational change. Deconvolution of the spectra would provide a quantitative measure of the changes in the percentages of α-helix, β-sheet, and random coil content.

Illustrative Research Findings:

In a hypothetical study, the Far-UV CD spectrum of the target protein was recorded before and after incubation with this compound. The spectrum of the protein alone was characteristic of a mixed α/β protein. Upon the addition of the compound, a noticeable change in the spectrum was observed, specifically a decrease in the negative ellipticity at 222 nm and 208 nm. Deconvolution analysis of the spectra revealed a decrease in the α-helical content and a corresponding increase in the random coil content, suggesting that the binding of this compound induces a partial unfolding or destabilization of the protein's helical domains.

Interactive Data Table: Hypothetical Secondary Structure Analysis from CD Spectra

| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Protein alone | 45 | 25 | 30 |

| Protein + this compound | 38 | 26 | 36 |

Structure Activity Relationship Sar Studies and Computational Modeling of N 4 Carboxyphenyl N Hydroxyguanidine

Systematic Structural Modifications and Their In Vitro Effects

Systematic structural modifications of N-(4-carboxyphenyl)-N'-hydroxyguanidine are crucial for understanding how different parts of the molecule contribute to its biological effects. By altering specific functional groups and observing the resulting changes in in vitro activity, researchers can map the pharmacophore and optimize the compound's properties.

The N-(4-carboxyphenyl) moiety is a key structural component of the molecule, and its modification can significantly impact target binding. The carboxylic acid group is often a critical pharmacophoric element, capable of forming strong ionic and hydrogen bonds with target proteins. nih.govnih.gov Its acidic nature allows it to interact with positively charged amino acid residues such as arginine and lysine (B10760008) in a binding pocket. hyphadiscovery.com

Substitutions on the phenyl ring can modulate the electronic properties and steric bulk of this part of the molecule, which in turn can affect binding affinity. nih.gov For instance, the position and nature of substituents on the phenyl ring can influence the molecule's orientation within the binding site and its interactions with surrounding amino acid residues. researchgate.netnih.gov

The following table illustrates hypothetical modifications to the carboxyphenyl group and their potential effects on target binding, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Effect on Target Binding |

| Shifting the carboxyl group from para to meta or ortho position | To probe the spatial requirements of the binding pocket. | May decrease or increase binding affinity depending on the optimal interaction geometry. |

| Introducing electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring | To alter the acidity of the carboxylic acid and modulate electronic interactions. | Could enhance or weaken ionic interactions depending on the specific binding site environment. |

| Introducing electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring | To increase electron density on the aromatic ring and explore potential hydrophobic or van der Waals interactions. | May improve binding through enhanced hydrophobic interactions with nonpolar residues. nih.gov |

| Replacing the carboxylic acid with a bioisostere (e.g., tetrazole, sulfonamide) | To improve pharmacokinetic properties while maintaining key binding interactions. nih.govnih.govhyphadiscovery.comdrughunter.com | A tetrazole, with a similar pKa to a carboxylic acid, might maintain the crucial ionic interaction. drughunter.comresearchgate.net |

The hydroxyguanidine core is another critical component that contributes significantly to the inhibitory activity of this compound. The guanidine (B92328) group is basic and can exist in a protonated state at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with target enzymes. The hydroxyl group adds another potential hydrogen bonding site. nih.gov

Below is a table outlining potential modifications to the hydroxyguanidine core and their predicted impact on inhibitory activity.

| Modification | Rationale | Potential Impact on Inhibitory Activity |

| Alkylation of the guanidine nitrogens | To probe for steric tolerance in the binding site and alter basicity. | Small alkyl groups might be tolerated or even enhance hydrophobic interactions, while bulky groups could lead to a loss of activity due to steric hindrance. nih.gov |

| Replacement of the hydroxyl group with other substituents (e.g., -H, -CH3) | To assess the importance of the hydroxyl group for hydrogen bonding. | Removal of the hydroxyl group would likely decrease inhibitory activity if it is involved in a key hydrogen bond with the target. |

| Acylation of the guanidine moiety | To neutralize the basicity and introduce a carbonyl group for potential new interactions. | This could significantly alter the binding mode and may increase or decrease activity depending on the target. researchgate.net |

| Cyclization of the guanidine core | To restrict the conformational flexibility and potentially increase binding affinity by reducing the entropic penalty of binding. | A rigidified analog could show enhanced potency if the constrained conformation is the bioactive one. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org For this compound and its analogs, QSAR can provide valuable insights into the physicochemical properties that govern their in vitro activity. nih.govunlp.edu.ar

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. hufocw.orgucsb.edumdpi.com For a molecule like this compound, relevant descriptors could include:

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for describing the molecule's ability to engage in electrostatic and polar interactions. ucsb.edu

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume. These descriptors account for the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP). This is a key descriptor for understanding the hydrophobic interactions between the molecule and the target.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values. researchgate.net

A robust QSAR model must have good predictive power. researchgate.nettaylorfrancis.com This is assessed through rigorous validation techniques. mdpi.com

Internal Validation: This is typically performed using cross-validation methods like leave-one-out (LOO) or leave-many-out. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. A high cross-validated correlation coefficient (q²) indicates good internal consistency and predictive ability of the model. researchgate.net

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The dataset is split into a training set (used to build the model) and a test set (used to validate the model). A high predictive correlation coefficient (R²pred) for the test set indicates that the model is robust and can be used to predict the activity of novel compounds. nih.govnih.gov

For this compound analogs, a validated QSAR model could be used to predict the in vitro activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Quantum Mechanical (QM) Calculations

Protonation State and Tautomerism Studies in Biological Contexts

The biological activity of this compound is intrinsically linked to its molecular form at physiological pH. Understanding the predominant protonation and tautomeric states is crucial for elucidating its mechanism of action and for the rational design of analogous compounds. Like other N-aryl-N'-hydroxyguanidines, this compound can exist in several tautomeric forms and can be protonated or deprotonated depending on the pH of its environment.

Computational studies on related N,N'-bis-aryl-N''-acylguanidines have shown that the guanidine moiety can exist in different tautomeric forms, influenced by the electronic nature of its substituents and the potential for intramolecular hydrogen bonding. researchgate.netrsc.org For this compound, the key ionizable groups are the carboxylic acid, the guanidinium (B1211019) group, and the N'-hydroxy group.

At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa around 4-5) is expected to be predominantly deprotonated, existing as a carboxylate. The N'-hydroxyguanidine moiety itself is basic and is likely to be protonated. The positive charge can be delocalized across the guanidinium system. The N'-hydroxy group introduces further complexity, with the potential for protonation or deprotonation depending on the local microenvironment within a biological target.

Tautomerism in N-hydroxyguanidines involves the migration of a proton. The two primary tautomeric forms of the N-hydroxyguanidine core are the amino-imino and the amino-amino forms. The stability of these tautomers is influenced by the substituents on the nitrogen atoms. researchgate.net In the case of this compound, the electron-withdrawing nature of the carboxyphenyl group can influence the electron density across the guanidine system, thereby affecting the relative stability of the tautomers.

The interplay between protonation and tautomerism is critical in a biological context. For instance, the specific protonation state and tautomeric form of the molecule will dictate its hydrogen bonding pattern and electrostatic interactions with a target protein. A change in the protonation state can dramatically alter the binding affinity and specificity of the compound.

Table 1: Predicted Protonation States of this compound at Different pH Values

| pH Range | Carboxylic Acid Group | N-hydroxyguanidine Group | Overall Charge | Predominant Form |

| < 2 | -COOH | -C(NH2)(NHOH)+ | Positive | Cationic |

| 3 - 6 | -COO- | -C(NH2)(NHOH)+ | Neutral | Zwitterionic |

| > 8 | -COO- | -C(NH2)(NHO)- | Negative | Anionic |

Note: This table represents predicted states based on general chemical principles and data for analogous compounds. Experimental verification is required for precise determination.

Pharmacophore Modeling and Ligand-Based Design Principles (Academic Context)

In the absence of a known 3D structure of the biological target, ligand-based drug design principles, particularly pharmacophore modeling, are invaluable for the rational design of novel analogs of this compound. numberanalytics.comnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

For N-hydroxyguanidine derivatives, key pharmacophoric features can be inferred from their general structure and potential interactions with biological targets. nih.gov These features typically include:

Hydrogen Bond Donors (HBD): The N-H and O-H groups of the hydroxyguanidine moiety are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms in the hydroxyguanidine and the carboxylate group can act as hydrogen bond acceptors.

Aromatic Ring (AR): The phenyl ring provides a scaffold for orienting the other functional groups and can engage in hydrophobic or π-stacking interactions.

Negative Ionizable (NI): The deprotonated carboxylic acid group at physiological pH serves as a key negative ionizable feature, important for electrostatic interactions.

A hypothetical pharmacophore model for this compound and its analogs could be constructed based on these features. The relative spatial arrangement of these features would be critical for biological activity. For instance, the distance and angle between the aromatic ring, the hydrogen bond donors/acceptors of the hydroxyguanidine group, and the negative ionizable feature of the carboxylate would define the pharmacophoric space.

Ligand-based design efforts would involve synthesizing and testing a series of analogs where different parts of the this compound scaffold are systematically modified. The resulting structure-activity relationship (SAR) data can then be used to refine the pharmacophore model. For example, modifying the substitution pattern on the phenyl ring could probe the requirements of the aromatic interaction feature. nih.gov Altering the groups on the guanidine nitrogen atoms would provide insights into the hydrogen bonding requirements.

Table 2: Illustrative Pharmacophore Features and Their Potential Roles

| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Biological Interaction |

| Aromatic Ring (AR) | Phenyl group | Hydrophobic interaction, π-stacking |

| Hydrogen Bond Donor (HBD1) | N-H of guanidine | Hydrogen bonding with target |

| Hydrogen Bond Donor (HBD2) | O-H of hydroxylamine (B1172632) | Hydrogen bonding with target |

| Hydrogen Bond Acceptor (HBA1) | C=N of guanidine | Hydrogen bonding with target |

| Hydrogen Bond Acceptor (HBA2) | Oxygen of hydroxylamine | Hydrogen bonding with target |

| Negative Ionizable (NI) | Carboxylate group | Electrostatic interaction, salt bridge |

This table is a generalized representation. The precise definition and importance of each feature would be determined through detailed computational and experimental studies.

The ultimate goal of such academic studies is to develop a predictive pharmacophore model that can be used for virtual screening of chemical databases to identify novel compounds with potentially similar or improved biological activity. dovepress.com This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Analytical and Biophysical Characterization Methodologies for N 4 Carboxyphenyl N Hydroxyguanidine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating N-(4-carboxyphenyl)-N'-hydroxyguanidine from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed for accurate quantification. ekb.egethernet.edu.et

The development process involves the systematic optimization of several parameters to achieve adequate separation and peak shape. chemicalbook.com A C18 column is typically selected as the stationary phase due to its versatility in retaining moderately polar organic analytes. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities. rjptonline.org

Detection is commonly performed using a UV detector, as the phenyl ring in the molecule is a strong chromophore. A wavelength of approximately 254 nm is generally suitable for detection. The method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision. nih.gov Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | ≥ 2000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This compound is a polar, non-volatile compound due to the presence of carboxylic acid, hydroxyl, and amine functional groups, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be employed for its characterization following a chemical derivatization step to increase its volatility.

Derivatization typically involves converting the polar N-H and O-H groups into less polar, more volatile silyl (B83357) derivatives. This can be achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components, and the mass spectrometer provides a mass spectrum. This spectrum offers crucial information about the molecular weight of the derivative and a unique fragmentation pattern that can be used to confirm the compound's structure. GC-MS is a powerful technique for identifying trace impurities that may be amenable to derivatization. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for monitoring the progress of chemical reactions in real-time. drugbank.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 4-aminobenzoic acid) and the formation of the desired product.

The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F254). A suitable mobile phase, or eluent, is chosen to achieve clear separation between the spots corresponding to the reactants, intermediates, and the product. For a polar compound like this compound, a polar solvent system such as ethyl acetate/methanol or dichloromethane (B109758)/methanol would be appropriate.

Spots are visualized under UV light at 254 nm, where the aromatic ring will absorb and appear as a dark spot. Further visualization can be achieved by staining the plate with a developing agent like potassium permanganate, which reacts with oxidizable functional groups, to reveal spots that are not UV-active. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system.

Table 2: Representative TLC Data for Monitoring Synthesis

| Compound | Hypothetical Rf Value (Ethyl Acetate:Methanol 4:1) |

|---|---|

| 4-Aminobenzoic Acid (Starting Material) | 0.65 |

| Reaction Intermediate | 0.50 |

| This compound (Product) | 0.35 |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of 7.0-8.0 ppm. The exchangeable protons of the carboxylic acid (-COOH), hydroxyl (-OH), and amine (-NH) groups would appear as broad singlets at varying chemical shifts, which can be confirmed by a D₂O exchange experiment.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the carbons of the aromatic ring (~115-150 ppm), and the guanidinium (B1211019) carbon (~155-160 ppm).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies protons that are coupled to each other (e.g., adjacent aromatic protons). HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, confirming how different fragments of the molecule are connected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~12.5 (s, 1H) | ~167.2 |

| Aromatic C-H (ortho to -COOH) | ~7.9 (d, 2H) | ~130.5 |

| Aromatic C-H (meta to -COOH) | ~7.5 (d, 2H) | ~118.0 |

| Aromatic C (ipso to -COOH) | - | ~125.0 |

| Aromatic C (ipso to -NH) | - | ~145.0 |

| C=N (Guanidine) | - | ~158.0 |

| -NH- & -NH₂ | ~6.0-9.0 (br s) | - |

| -NOH | ~10.0 (br s, 1H) | - |

s = singlet, d = doublet, br = broad

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. vscht.czspecac.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. specac.com The N-H stretching vibrations of the guanidine (B92328) group would appear in the 3200-3500 cm⁻¹ region. The C=O stretch of the carboxylic acid would result in a strong, sharp band around 1700 cm⁻¹. The C=N stretching of the guanidine and C=C stretching of the aromatic ring would appear in the 1550-1650 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum of this compound would likely show strong signals for the aromatic ring C=C stretching vibrations. While the C=O and C=N groups are also Raman active, their signals may be weaker compared to their IR absorptions. Raman spectroscopy is a valuable complementary technique, especially for analyzing solid-state samples and confirming the presence of the aromatic backbone. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad, strong) | Weak |

| Guanidine N-H | Stretch | 3200-3500 (medium, broad) | Medium |

| Aromatic C-H | Stretch | 3000-3100 (medium, sharp) | Strong |

| Carboxylic Acid C=O | Stretch | 1680-1710 (strong, sharp) | Medium |

| Guanidine C=N | Stretch | ~1650 (strong) | Medium |

| Aromatic C=C | Stretch | 1580-1620 & 1450-1500 (medium) | Strong |

| N-O | Stretch | ~930-960 (medium) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-visible range. The structure of this compound contains specific moieties that are responsible for its electronic absorption properties.

The primary chromophore in the molecule is the benzene ring, substituted with a carboxyl group (-COOH). This aromatic system gives rise to characteristic π → π* electronic transitions. The presence of auxochromes, such as the hydroxyl (-OH) and amine (-NH) groups within the hydroxyguanidine and carboxyl moieties, can influence the absorption maxima (λmax) and the intensity of the absorption bands. These auxochromes possess non-bonding electrons (n-electrons) that can lead to n → π* transitions. The interaction between the chromophore and auxochromes, particularly through conjugation, can shift the absorption to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect).

When analyzed by UV-Vis spectroscopy, a solution of this compound would be expected to exhibit absorption bands characteristic of its substituted aromatic system. The precise λmax would be dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic orbitals. mu-varna.bgresearchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore/Auxochrome | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Phenyl Ring | π → π* | ~200-280 nm |

| Carboxyl Group | n → π* | >250 nm (often weak) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. thermofisher.com This precision allows for the determination of the elemental composition of a molecule from its monoisotopic mass. nih.gov For this compound, HRMS is critical for unequivocally confirming its molecular formula.

The molecular formula of this compound is C8H9N3O3. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value within a very narrow tolerance, thereby validating the compound's elemental formula. thermofisher.comepfl.ch

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | Theoretical Monoisotopic Mass | 195.064492 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint. For this compound, collision-induced dissociation (CID) would likely lead to characteristic bond cleavages.

Key fragmentation pathways can be predicted based on the compound's structure. libretexts.orgmiamioh.edu Likely fragmentation points include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), and cleavage of the C-N and N-N bonds within the guanidine moiety. Analyzing these fragments helps to piece together the connectivity of the original molecule. researchgate.netnih.gov

Table 3: Plausible MS/MS Fragmentation Pathways for [C8H9N3O3+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 196.0717 | 179.0691 | NH₃ | [M+H-NH₃]⁺ |

| 196.0717 | 151.0396 | H₂NCONHOH | [M+H-Hydroxyurea]⁺ |

| 196.0717 | 134.0371 | CO₂ + NH₃ | [M+H-CO₂-NH₃]⁺ |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule in its solid state. mdpi.com By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles with high accuracy.

For this compound, an SCXRD study would reveal the precise geometry of the molecule. researchgate.net It would also provide critical insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxyl and hydroxyguanidine groups. This information is fundamental to understanding the compound's solid-state properties. nih.govpreprints.org

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1034 |

| Z | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk powder sample. creative-biostructure.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. rigaku.com PXRD is particularly crucial in the pharmaceutical sciences for identifying and characterizing polymorphs—different crystalline forms of the same compound. nih.gov

Different polymorphs of a substance can exhibit distinct physical properties, including solubility and stability. creative-biostructure.comnih.gov A PXRD analysis of this compound would confirm its crystallinity and could be used to identify if different crystalline forms exist under various preparation conditions. Each polymorph would produce a unique set of diffraction peaks at specific 2θ angles. rigaku.comamericanpharmaceuticalreview.com

Table 5: Illustrative Powder X-ray Diffraction Peak Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 25.1 | 3.54 | 75 |

Note: The data in this table is for illustrative purposes only.

Thermal Analysis Techniques for Chemical Stability Studies

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating its thermal stability. This information is vital for determining appropriate storage conditions, handling procedures, and shelf-life.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of this compound by identifying the temperature at which it begins to decompose.

In a typical TGA experiment, a small sample of the compound would be placed in a high-precision balance within a furnace. The sample is then heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as the temperature increases. The resulting data is plotted as a thermogram, showing mass percentage versus temperature. A significant drop in mass indicates decomposition of the compound. The onset temperature of this mass loss is a key indicator of its thermal stability. The analysis can also provide information about the different stages of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and decomposition.

For this compound, a DSC analysis would reveal its melting point, which is a fundamental physical property and an indicator of purity. The DSC thermogram plots heat flow versus temperature. An endothermic peak (a peak indicating heat absorption) corresponds to the melting of the compound. The temperature at the peak of this event is the melting temperature (Tm). Any exothermic (heat-releasing) events at higher temperatures would likely correspond to thermal decomposition, providing complementary information to TGA data on the compound's stability.

The following table illustrates the type of data that would be obtained from these thermal analyses for this compound.

Table 1: Illustrative Thermal Analysis Data for this compound Note: The following data are for illustrative purposes to represent typical outputs of thermal analysis and are not based on experimental results for this specific compound.

| Analysis Technique | Parameter | Illustrative Value | Description |

|---|---|---|---|

| TGA | Onset of Decomposition (Td) | 220 °C | The temperature at which significant mass loss begins, indicating the start of chemical decomposition. |

| DSC | Melting Point (Tm) | 185 °C | The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. |

| DSC | Decomposition | >220 °C | An exothermic event following the melting point, confirming thermal degradation. |

Potentiometric Titrations for pKa Determination of Ionizable Groups

Potentiometric titration is a highly accurate method used to determine the acid dissociation constant (pKa) of ionizable groups in a molecule. nih.gov this compound possesses two key ionizable groups: a carboxylic acid group (-COOH) and a hydroxyguanidine group (-C(=NH)NHOH). The pKa value for each group quantifies its acidity and is critical for understanding the compound's charge state, solubility, and receptor-binding interactions at different pH values.

The procedure involves dissolving a precise amount of this compound in a suitable solvent, often water or a mixed aqueous-organic solvent system if solubility is low. liverpool.ac.uk The solution is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid). researchgate.net A pH electrode is used to monitor the pH of the solution continuously as the titrant is added incrementally. researchgate.net

A titration curve is generated by plotting the measured pH against the volume of titrant added. The curve will show distinct inflection points, or "equivalence points," corresponding to the neutralization of each ionizable group. The pKa value for each group can be determined from the pH at the half-equivalence point, which is the point where half of the functional group has been neutralized. liverpool.ac.uk For a molecule with two ionizable groups like this compound, the titration curve would be expected to show two such points, allowing for the determination of both pKa values. Analysis methods such as the first or second derivative of the titration curve can be used to precisely locate these inflection points. nih.gov

The following table illustrates how the pKa values for the ionizable groups of this compound would be presented.

Table 2: Illustrative pKa Values for Ionizable Groups of this compound Note: The following data are for illustrative purposes to represent typical outputs of potentiometric titration and are not based on experimental results for this specific compound.

| Ionizable Group | Predicted pKa Range | Illustrative pKa Value |

|---|---|---|

| Carboxylic Acid (-COOH) | 3.5 - 4.5 | 4.1 |

| Hydroxyguanidinium (Protonated) | 10.0 - 11.0 | 10.5 |

Academic Applications of N 4 Carboxyphenyl N Hydroxyguanidine As a Research Tool

Utilization as a Chemical Probe for Enzyme Mechanism Elucidation (In Vitro)

N-(4-carboxyphenyl)-N'-hydroxyguanidine serves as a valuable chemical probe for investigating the mechanisms of enzymes, particularly nitric oxide synthases (NOS). The N-hydroxyguanidine moiety is a key structural feature recognized by NOS isoforms. In vitro studies have demonstrated that N-aryl N'-hydroxyguanidines can be oxidized by NOS in a reaction that requires cofactors such as tetrahydrobiopterin (B1682763) (BH4), NADPH, and O2, leading to the formation of nitric oxide (NO) and the corresponding urea. nih.govacs.org

The efficiency of this enzymatic oxidation is influenced by the nature of the substituent on the phenyl ring. For N-aryl N'-hydroxyguanidines, a relatively small and not electron-withdrawing substituent at the para position is crucial for the compound to act as a substrate for NOS. nih.gov The carboxyl group in this compound, being an electron-withdrawing group, is expected to influence its interaction with the enzyme's active site and its subsequent oxidation. By studying the kinetics and products of the reaction of this compound with NOS, researchers can gain insights into the electronic and steric requirements of the active site, contributing to a deeper understanding of the catalytic mechanism of NO formation. The interaction of such probes helps to model the binding and conversion of the natural substrate, Nω-hydroxy-L-arginine. nih.gov

Application in Affinity Chromatography for Target Protein Purification

While the specific use of this compound in affinity chromatography for protein purification is not extensively documented in the available literature, its chemical structure suggests a strong potential for such applications. The carboxyl group on the phenyl ring provides a convenient handle for immobilization onto a solid support, a prerequisite for creating an affinity matrix. nih.gov This functional group can be readily coupled to matrices activated with primary amines or other suitable functionalities.

The guanidine (B92328) or hydroxyguanidine portion of the molecule can then act as a biospecific ligand to capture proteins that recognize this motif, such as the nitric oxide synthases. Affinity chromatography is a powerful technique for purifying proteins from complex biological mixtures. nih.gov By immobilizing a ligand that specifically binds to the target protein, a high degree of purification can be achieved in a single step. Given the known interaction of N-hydroxyguanidine derivatives with NOS, an affinity resin functionalized with this compound could theoretically be employed for the selective purification of NOS isoforms.

Development as a Scaffold for Rational Design of Chemical Modulators

The N-aryl-N'-hydroxyguanidine core structure, exemplified by this compound, serves as a valuable scaffold for the rational design of chemical modulators targeting guanidine-binding enzymes like nitric oxide synthase. nih.gov Structure-activity relationship (SAR) studies on a series of N-aryl N'-hydroxyguanidines have provided crucial insights into the structural requirements for interaction with the NOS active site. nih.gov

These studies have shown that the nature and position of substituents on the phenyl ring significantly impact the compound's ability to act as a substrate and its selectivity towards different NOS isoforms. For instance, small, electron-donating groups at the para position of the phenyl ring were found to be favorable for oxidation by inducible NOS (iNOS). nih.gov This knowledge allows medicinal chemists to systematically modify the this compound scaffold to develop more potent and selective inhibitors or substrates of NOS. The carboxyl group itself can be a key interaction point or can be modified to explore different binding interactions within the enzyme's active site, aiding in the design of novel therapeutic agents.

Integration into High-Throughput Screening (HTS) Assays for Target Identification

Although specific examples of the integration of this compound into high-throughput screening (HTS) assays are not prevalent in the reviewed literature, its properties make it a suitable candidate for such applications. HTS is a widely used method in drug discovery to rapidly screen large libraries of compounds for activity against a specific biological target. bioassaysys.com

Given that N-aryl N'-hydroxyguanidines can be substrates for NOS, leading to the production of nitric oxide, this compound could be used in HTS assays designed to identify novel NOS substrates or modulators. bioassaysys.com Such an assay could be based on the detection of NO or its stable metabolites, nitrite (B80452) and nitrate. merckmillipore.comoxfordbiomed.com Compounds that compete with this compound for binding to NOS would lead to a decrease in the measured signal, thus identifying them as potential inhibitors. Conversely, compounds that enhance the signal might be allosteric activators. The adaptability of NOS assays to HTS formats provides a platform where this compound could be a useful tool. bioassaysys.com

Role in Understanding Structure-Function Relationships of Guanidine-Modifying Enzymes

This compound and its analogs are instrumental in probing the structure-function relationships of guanidine-modifying enzymes, most notably nitric oxide synthases. By systematically altering the structure of the N-aryl-N'-hydroxyguanidine scaffold and observing the effects on enzyme binding and activity, researchers can map the topology and chemical environment of the active site.

Studies on various N-aryl N'-hydroxyguanidines have revealed the importance of a monosubstituted N-hydroxyguanidine function and the presence of an N-phenyl ring for substrate activity. nih.gov The electronic properties of the substituent on the phenyl ring influence the rate of NO formation, providing clues about the electronic environment of the catalytic center during the reaction. While many N-aryl N'-hydroxyguanidines are oxidized by iNOS, their ability to be processed by other isoforms like neuronal NOS (nNOS) and endothelial NOS (eNOS) varies, highlighting subtle differences in the active sites of these enzymes. nih.govwsu.edu The specific interactions of the carboxyphenyl group can provide further resolution in understanding the binding pocket of these important enzymes.

Reference Compound in Comparative Chemical Biology Studies

While the direct use of this compound as a formal reference standard is not widely established, it holds potential for use as a reference compound in comparative chemical biology studies of NOS substrates and inhibitors. In studies involving a series of N-aryl-N'-hydroxyguanidine derivatives, this compound could serve as a benchmark against which the activity of other analogs is measured. acs.org

Future Research Directions and Unaddressed Challenges in N 4 Carboxyphenyl N Hydroxyguanidine Studies

Exploration of Novel Molecular Targets Beyond Known Enzyme Classes